molecular formula C45H78O2 B12645522 Stigmasterol 3-palmitate CAS No. 2308-84-1

Stigmasterol 3-palmitate

Cat. No.: B12645522
CAS No.: 2308-84-1
M. Wt: 651.1 g/mol
InChI Key: OHLDETMXEXJUDZ-SYYHSBNDSA-N
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Description

Stigmasterol 3-palmitate is a compound derived from stigmasterol, a phytosterol found in various plant sources such as soybeans, herbs, and tobacco. Stigmasterol is known for its various pharmacological effects, including anti-inflammatory, anti-diabetic, and cholesterol-lowering properties. This compound is an ester formed by the esterification of stigmasterol with palmitic acid, a common saturated fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stigmasterol 3-palmitate typically involves the esterification of stigmasterol with palmitic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve large-scale chromatography or crystallization techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Stigmasterol 3-palmitate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group back to the alcohol and fatty acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Stigmasterol and palmitic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.

    Medicine: Explored for its anti-inflammatory, anti-diabetic, and cholesterol-lowering effects.

    Industry: Used in the formulation of pharmaceuticals, nutraceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of stigmasterol 3-palmitate involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, it can influence the expression of various genes and proteins involved in inflammation, cholesterol metabolism, and glucose regulation.

Comparison with Similar Compounds

Similar Compounds

    Stigmasterol: The parent compound of stigmasterol 3-palmitate, known for its similar pharmacological effects.

    β-Sitosterol: Another phytosterol with similar cholesterol-lowering and anti-inflammatory properties.

    Campesterol: A phytosterol structurally similar to stigmasterol, with comparable biological activities.

Uniqueness

This compound is unique due to its esterified form, which may influence its solubility, bioavailability, and pharmacokinetic properties compared to its parent compound and other similar phytosterols. This esterification can also affect its interaction with biological membranes and its overall biological activity.

Properties

CAS No.

2308-84-1

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate

InChI

InChI=1S/C45H78O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h23-25,34-36,38-42H,8-22,26-33H2,1-7H3/b24-23+/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

OHLDETMXEXJUDZ-SYYHSBNDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C

Origin of Product

United States

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